5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and thioglycolic acid derivatives under basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives may utilize metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which employs palladium catalysts and organoboron reagents . These methods are favored for their efficiency and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group.
Substitution: Electrophilic substitution on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-Aminothiophene derivatives
Uniqueness
5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid is unique due to the presence of the n-butylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets compared to other thiophene derivatives .
Properties
Molecular Formula |
C9H13NO4S2 |
---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
5-(butylsulfamoyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO4S2/c1-2-3-4-10-16(13,14)8-5-7(6-15-8)9(11)12/h5-6,10H,2-4H2,1H3,(H,11,12) |
InChI Key |
GEHJTTNMPUNCMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=CS1)C(=O)O |
Origin of Product |
United States |
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